molecular formula C12H26Cl2Si B100287 Dichlorodihexylsilane CAS No. 18204-93-8

Dichlorodihexylsilane

Cat. No. B100287
CAS RN: 18204-93-8
M. Wt: 269.32 g/mol
InChI Key: NRAYZPGATNMOSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dichlorosilane derivatives often involves the use of starting materials such as dichlorodivinylsilane and chlorotrivinylsilane, which can react with ammonia or cyanamide to yield silazanes or silylcarbodiimides, respectively . Another method includes the Wurtz-type reductive coupling, which can influence the yield and molecular weight distribution of the resulting polysilanes . Direct synthesis methods have also been reported, such as the treatment of dichloromonosilane with lithium naphthalenide to obtain disilenes .

Molecular Structure Analysis

The molecular structure of dichlorosilane derivatives can be complex, with different conformations possible. For example, dichloromethylvinylsilane has been found to exist in both gauche and trans conformations in the gas phase, with specific bond lengths and angles determined by electron diffraction . The Si=Si bond length and steric coverage by substituents have been characterized in disilenes .

Chemical Reactions Analysis

Dichlorosilanes can participate in various chemical reactions. They can form equilibrium with cyclic silazanes , undergo intramolecular rearrangements with anhydrous aluminum chloride , and react with lithium for the synthesis of low-molecular-weight organosilane polymers . Additionally, they can be used as reducing agents in palladium-catalyzed reductive coupling reactions and react with halocarbons to form disilanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of dichlorosilane derivatives are influenced by their molecular structure. For instance, the equilibrium constant for the reaction between chloroterminated N-methyldimethylsilazane chains and trimeric ring structures has been quantified . The functionalization of polysilanes with chlorine end-groups has been confirmed by Si-29 NMR spectroscopy . The stability of disilenes in air has been attributed to the steric protection provided by bulky substituents .

Scientific Research Applications

Synthesis and Structural Characterization

Dichlorodihexylsilane is utilized in the synthesis and structural characterization of various compounds. For example, it's used in the synthesis of platinum-silyl dimers, which are catalysts or precursors in silane oligomerization reactions, highlighting its role in the development of silicon-based compounds (Zarate, Tessier‐Youngs, & Youngs, 1988).

Polysilane Production

Dichlorodihexylsilane plays a role in producing polysilanes, used in applications requiring photosensitivity and as precursors to beta-SiC. This highlights its importance in materials science, particularly in the development of silicon-based materials (Calas, Dunoguès, Déléris, & Duffaut, 1982).

Light Emitting Polymers

In the field of optoelectronics, dichlorodihexylsilane is used in synthesizing blue light-emitting polymers. It's employed in the preparation of 2,7-disubstituted dibenzosilole monomers, leading to more efficient light-emitting devices compared to polyfluorene (Chan, Mckiernan, Towns, & Holmes, 2005).

Chemical Resistance of Polydimethylsiloxane

Dichlorodihexylsilane is significant in enhancing the chemical resistance of polydimethylsiloxane (PDMS) in microfluidic devices. When PDMS undergoes thermal treatment at high temperatures, its swelling is reduced, and its resistance to extracting media like dichloromethane improves, expanding the application area of PDMS-based microfluidics (Lee, Kim, Kim, Bae, Lee, & Cho, 2013).

Safety And Hazards

Dichlorodihexylsilane is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It may cause respiratory irritation . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

properties

IUPAC Name

dichloro(dihexyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26Cl2Si/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAYZPGATNMOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

97036-67-4
Record name Silane, dichlorodihexyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97036-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9066338
Record name Silane, dichlorodihexyl-
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Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichlorodihexylsilane

CAS RN

18204-93-8
Record name Dichlorodihexylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18204-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, dichlorodihexyl-
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Record name Silane, dichlorodihexyl-
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Record name Silane, dichlorodihexyl-
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Record name Dichlorodihexylsilane
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Synthesis routes and methods

Procedure details

Dichlorosilane in an amount of 83.5 g (0.827 mol), 88.6 g of 1-hexene (1.08 mol) and 0.05 mol % of chloroplatinic acid (relative to dichlorosilane) were charged in a stainless steel reactor and sealed and subjected to reaction in a bath at a temperature of 50° C. for 5 hours. After reaction, the seal of the reactor was broken and the reacted liquid was discharged, and by vacuum distillation, n-hexyldichlorosilane was obtained with a yield of 18% and di-n-hexyldichlorosilane with a yield of 72%.
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88.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
YT Park - Bulletin of the Korean Chemical Society, 2016 - Wiley Online Library
Copolymerization of 2,5‐dibromo‐1,1‐dihexyl‐3,4‐diphenyl‐2,5‐silole with dichlorodisubstitutedsilanes using n‐butyllithium was performed to synthesize conjugated …
Number of citations: 7 onlinelibrary.wiley.com
KL Chan, MJ McKiernan, CR Towns… - Journal of the American …, 2005 - ACS Publications
2,7-Disubstituted dibenzosilole monomers have been prepared by the selective trans-lithiation of 4,4‘-dibromo-2,2‘-diiodobiphenyl followed by silylation with dichlorodihexylsilane. …
Number of citations: 321 pubs.acs.org
GJJ Out, HA Klok, L Schwegler, H Frey… - … chemistry and physics, 1995 - Wiley Online Library
Symmetrically and unsymmetrically substituted diorganodichlorosilanes have been prepared by hydrosilylation with dichlorosilane using two different platinum catalysts, ie, …
Number of citations: 14 onlinelibrary.wiley.com
KL Chan, MJ McKiernan, CR Towns… - … and Devices IX, 2005 - spiedigitallibrary.org
… 2,7-Disubstituted dibenzosilole monomers have been prepared by the selective translithiation of 4,4'-dibromo-2,2'-diiodobiphenyl followed by silylation with dichlorodihexylsilane. …
Number of citations: 2 www.spiedigitallibrary.org
Y He, G Zhao, M Zhang, J Min, Y Li - Synthetic metals, 2010 - Elsevier
… Compound 4 was prepared with the same method as the synthesis of 2 except dichlorodioctylsilane was used instead of dichlorodihexylsilane. After purification by using silica gel …
Number of citations: 7 www.sciencedirect.com
KL Chan, MJ McKiernan, CR Towns… - … and Devices IX, 2005 - ui.adsabs.harvard.edu
… 2, 7-Disubstituted dibenzosilole monomers have been prepared by the selective translithiation of 4, 4'-dibromo-2, 2'diiodobiphenyl followed by silylation with dichlorodihexylsilane. …
Number of citations: 4 ui.adsabs.harvard.edu
L Liao, L Dai, A Smith, M Durstock, J Lu, J Ding… - …, 2007 - ACS Publications
… The resulting compound 8 was treated with 2.0 equiv n-BuLi in THF at −78 C and cyclized with dichlorodihexylsilane to produce compound 9. Finally, the trimethylsilyl groups were …
Number of citations: 159 pubs.acs.org
Y Morisaki, F Fujimura, Y Chujo - Organometallics, 2003 - ACS Publications
Novel σ−π-conjugated polymers (8a−c) that have alternating organosilicon and [2.2]paracyclophane units in the polymer backbone were synthesized by polycondensation of …
Number of citations: 71 pubs.acs.org
WWH Wong, AB Holmes - Polyfluorenes, 2008 - Springer
… 2,7-Dibromodibenzosilole 10 was obtained from the selective lithiation of 4,4 -dibromo-2,2 -diiodobiphenyl 9 and treatment with dichlorodihexylsilane (Scheme 1). 4,4 -Dibromo-2,2 -…
Number of citations: 35 link.springer.com
L Liao, A Cirpan, Q Chu, FE Karasz… - Journal of Polymer …, 2007 - Wiley Online Library
… 7 was obtained by the lithiation of 6 followed by a reaction with dichlorodihexylsilane.25 After column chromatography (silica gel, hexane as the eluent), the product was a bright green-…
Number of citations: 34 onlinelibrary.wiley.com

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